molecular formula C8H9NO3 B2707713 1-(3-oxobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1546506-43-7

1-(3-oxobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2707713
CAS No.: 1546506-43-7
M. Wt: 167.164
InChI Key: KJSBCHYZICJDPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Corrosion Inhibition

1-(3-oxobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives exhibit significant potential as corrosion inhibitors for carbon steel in hydrochloric acid solutions. Studies demonstrate that these compounds effectively inhibit steel corrosion through a chemisorption process, showcasing increased inhibition efficiency with higher concentrations. The adsorption process adheres to Langmuir's adsorption isotherm, indicating a strong and specific interaction with the metal surface. This property is crucial for the development of new, efficient, and environmentally friendly corrosion inhibitors in various industrial applications (Zarrouk et al., 2015).

Photoluminescent Materials

The synthesis of new photoluminescent materials incorporating this compound units has been explored for potential applications in organic electronics and photovoltaics. These materials exhibit strong photoluminescence properties and enhanced photochemical stability compared to saturated polymers. Their good solubility and processability make them suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and polymer solar cells, offering a pathway to more efficient and stable optoelectronic components (Beyerlein & Tieke, 2000).

Glycolic Acid Oxidase Inhibition

Research on this compound derivatives has identified their potential as inhibitors of glycolic acid oxidase (GAO), an enzyme involved in oxalate and glycolate metabolism. These compounds, particularly those with significant lipophilic substituents, show potent in vitro inhibitory activity against GAO. This inhibition could be beneficial in the treatment of disorders related to oxalate overproduction, such as certain types of kidney stones, indicating a new direction for therapeutic research (Rooney et al., 1983).

Organic Synthesis and Drug Development

The structural framework of this compound is pivotal in the synthesis of complex organic molecules, serving as a key intermediate in the construction of pharmacologically active compounds. Its reactive sites facilitate a variety of chemical transformations, enabling the creation of diverse molecular architectures. This versatility is essential in the development of new drugs and materials with enhanced performance characteristics, highlighting the importance of this compound in medicinal chemistry and materials science research (Sundberg, Pearce, & Laurino, 1986).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of enzymes, or disruption of cellular processes .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

Properties

IUPAC Name

1-(3-oxobutyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)4-5-9-7(11)2-3-8(9)12/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSBCHYZICJDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546506-43-7
Record name 1-(3-oxobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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